molecular formula C12H11FN2 B056509 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile CAS No. 328056-66-2

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile

Cat. No.: B056509
CAS No.: 328056-66-2
M. Wt: 202.23 g/mol
InChI Key: WCBQRCUGGGEXME-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile is a chemical compound with the molecular formula C12H11FN2. It is known for its role as an impurity in Varenicline, a nicotinic receptor partial agonist used to treat cigarette addiction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of nicotine addiction.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile involves its interaction with molecular targets such as nicotinic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The specific pathways involved depend on the context of its use, such as its role as an impurity in Varenicline.

Comparison with Similar Compounds

Similar Compounds

    Varenicline: A nicotinic receptor partial agonist used to treat cigarette addiction.

    8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: A related compound with similar structural features.

Uniqueness

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile is unique due to its specific fluorine substitution and its role as an impurity in Varenicline. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-fluoro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-3-11-9-1-8(5-15-6-9)10(11)2-7(12)4-14/h2-3,8-9,15H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBQRCUGGGEXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=C(C(=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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